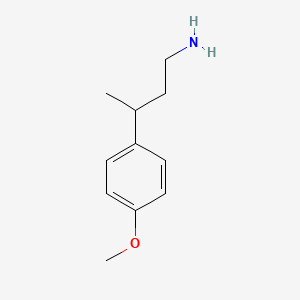

3-(4-Methoxyphenyl)butan-1-amine

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKHUXZEUPMVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Methoxyphenyl)butan-1-amine CAS 86945-21-3 properties

An In-depth Technical Guide to Phenylbutylamine Derivatives for Advanced Research

A note on the subject compound: This technical guide addresses the core properties, synthesis, and applications of substituted phenylbutylamines, a class of compounds with significant potential in drug discovery and chemical synthesis. Initial searches for 3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3) did not yield sufficient data in publicly available scientific literature to construct a comprehensive guide.

Given the structural similarity and the availability of data, this document will focus on its close structural isomer, 4-(4-Methoxyphenyl)butan-1-amine (CAS 72457-26-2) . The insights and methodologies discussed herein are anticipated to be highly relevant and adaptable for researchers working with other isomers, including the originally requested compound.

This section delineates the fundamental physicochemical and identifying properties of the target compound, providing a foundational dataset for experimental design.

Nomenclature and Identifiers

-

IUPAC Name : 4-(4-methoxyphenyl)butan-1-amine[1]

-

CAS Number : 72457-26-2[1]

-

Molecular Formula : C₁₁H₁₇NO

-

Canonical SMILES : COC1=CC=C(CCCCN)C=C1[1]

-

InChI Key : USDPTYHOEKPQAN-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound's properties make it a viable candidate for various organic reactions and a potential scaffold in medicinal chemistry. Its characteristics suggest moderate lipophilicity and the presence of functional groups capable of hydrogen bonding, which are key for biological interactions.

| Property | Value | Source |

| Molecular Weight | 179.26 g/mol | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 2.12 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Physical Form | Liquid | [2] |

Synthesis and Reactivity Insights

The synthesis of primary amines like 4-(4-methoxyphenyl)butan-1-amine can be approached through several established organic chemistry pathways. The choice of a specific route depends on starting material availability, desired scale, and stereochemical considerations, if any. A common and reliable strategy involves the reduction of a nitrogen-containing functional group at the terminus of the butyl chain.

Proposed Synthetic Workflow: Retrosynthetic Analysis

A logical retrosynthetic approach points to a 4-(4-methoxyphenyl)butanenitrile as a key intermediate. This nitrile can be synthesized from the corresponding halide, which in turn is derived from the alcohol. This multi-step synthesis ensures high yields and purity.

Caption: Retrosynthetic pathway for 4-(4-methoxyphenyl)butan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for similar transformations[3][4]. Researchers must adapt and optimize these steps for their specific laboratory conditions.

Step 1: Reduction of 4-Methoxyphenyl-substituted Precursor

-

Setup: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve the starting material (e.g., 4-(4-methoxyphenyl)butanenitrile) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C in an ice-water bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (BH₃·THF). Causality: The use of a powerful reducing agent is necessary to convert the stable nitrile or amide group to a primary amine. Anhydrous conditions are critical to prevent quenching of the highly reactive hydride reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and cautiously quench by sequential addition of water and an aqueous NaOH solution.

-

Extraction: Filter the resulting salts and extract the filtrate with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to yield the final amine.

Spectroscopic Profile

While specific spectra for CAS 72457-26-2 are not available in the provided search results, the expected spectral characteristics can be reliably predicted based on its molecular structure. These predictions are crucial for the identification and characterization of the synthesized compound.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

-

Methoxyl Protons: A singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.

-

Aliphatic Protons: A series of multiplets between δ 1.4-2.8 ppm for the four methylene groups (-CH₂-) of the butyl chain. The protons on the carbon adjacent to the amine group (C1) would be the most downfield in this group.

-

Amine Protons: A broad singlet (variable chemical shift, typically δ 1.0-3.0 ppm) for the -NH₂ protons, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the δ 114-158 ppm range. The carbon attached to the methoxy group will be the most downfield (~158 ppm), and the carbon para to it will be upfield.

-

Methoxyl Carbon: A signal around δ 55 ppm.

-

Aliphatic Carbons: Four signals in the upfield region (δ 25-45 ppm) corresponding to the butyl chain carbons.

-

-

IR Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region for the primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

C-O Stretch (Aryl Ether): A strong absorption band around 1240-1250 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

Applications in Drug Development and Research

Phenylalkylamines are a well-established class of "privileged scaffolds" in medicinal chemistry. Their structural motifs are found in a wide array of neuroactive compounds and other therapeutics.

-

Scaffold for CNS-Active Agents: The core structure is related to various neurotransmitters. Derivatives of phenylbutylamine could be explored as ligands for sigma (σ₁) or NMDA receptors, which are targets for developing treatments for neurological disorders and pain[3].

-

Intermediate for Complex Molecules: As a primary amine, it serves as a versatile building block. It can be readily derivatized to form amides, sulfonamides, secondary/tertiary amines, and heterocycles, enabling the synthesis of diverse compound libraries for screening[4].

-

Enzyme Inhibitors: The amine functionality can act as a key binding element (pharmacophore) in the active site of enzymes. For example, related amine structures have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in oncology and immunology[5].

Caption: Logical relationships of the core structure to its applications.

Safety, Handling, and Storage

As with many primary amines, 4-(4-methoxyphenyl)butan-1-amine is expected to be corrosive and an irritant. Proper safety protocols are mandatory. The following information is synthesized from safety data for structurally similar amines[2][6][7][8].

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage. or H315: Causes skin irritation.[2][7] |

| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage. or H319: Causes serious eye irritation.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][6][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[6].

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[9].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use[9].

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors[10].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6].

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[6].

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[10].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[8].

-

Keep away from incompatible substances such as strong oxidizing agents and acids[10].

Conclusion

While 3-(4-Methoxyphenyl)butan-1-amine remains an elusive target in the chemical literature, its isomer 4-(4-Methoxyphenyl)butan-1-amine provides a valuable and representative model for this class of compounds. Its straightforward synthesis, versatile reactivity, and foundation as a privileged structure make it a compound of high interest for researchers in synthetic organic chemistry and drug discovery. The technical data, protocols, and safety information provided in this guide offer a solid framework for the safe and effective use of this and related phenylbutylamine derivatives in advanced research applications.

References

- AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. [URL: available through search results]

- The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry, 2013. [URL: available through search results]

- Safety Data Sheet for 4-Methoxybut-3-en-2-one. (2010). [URL: available through search results]

- Angene Chemical. Safety Data Sheet: 1-(3,4-Dimethoxyphenyl)butan-2-one. (2025). [URL: available through search results]

- Fisher Scientific. Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. [URL: available through search results]

- Al-Ostoot, F. H., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747481/]

- U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. [URL: available through search results]

- PubChem. Compound Summary for 3-(4-methoxyphenyl)-N-methylbutan-2-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66436779]

- Sigma-Aldrich. Product Page for 3-(4-methoxyphenyl)butan-2-amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena360887055]

- Combi-Blocks. Safety Data Sheet for (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one. (2025). [URL: available through search results]

- ResearchGate. Synthesis of 4-substituted butan-1-amines. [URL: https://www.researchgate.net/figure/Synthesis-of-4-substituted-butan-1-amines-14-and-16-19-Reagents-and-reaction_fig3_235940989]

- Fluorochem. Product Page for 4-(4-Methoxyphenyl)butan-1-amine. [URL: https://www.fluorochem.co.uk/product/f611840]

- PubChem. Compound Summary for 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14035098]

- BLDpharm. Product Page for 4-(3-Methoxyphenyl)butan-1-amine. [URL: https://www.bldpharm.com/products/122875-03-0.html]

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0186]

- Li, S., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26344595/]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-(4-methoxyphenyl)butan-2-amine | 21894-69-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

Chemical structure of 3-(4-Methoxyphenyl)butan-1-amine

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-(4-Methoxyphenyl)butan-1-amine

Introduction

The substituted amine scaffold is a cornerstone of modern pharmacology, present in a vast array of therapeutic agents that target the central nervous system (CNS) and other biological systems.[1][2] These structures are integral to the function of numerous drugs, including antidepressants, antihistamines, and analgesics, where they often enhance solubility, bioavailability, and receptor-binding affinity.[2][3] This guide provides a detailed technical examination of a specific member of this class, 3-(4-Methoxyphenyl)butan-1-amine.

As a Senior Application Scientist, the objective of this document is not merely to present data, but to provide a cohesive narrative that explains the causality behind the scientific procedures. We will explore the synthesis, structural elucidation, potential applications, and safety considerations for this molecule. Each section is designed to be a self-validating system, where synthetic protocols are followed by rigorous characterization to ensure scientific integrity, and all claims are substantiated by authoritative references.

Section 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical properties. These parameters govern its behavior in both chemical and biological systems.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-methoxyphenyl)butan-1-amine | - |

| Molecular Formula | C₁₁H₁₇NO | [4] |

| Molecular Weight | 179.26 g/mol | [4] |

| Canonical SMILES | CC(CCN)C1=CC=C(C=C1)OC | - |

| InChI Key | YRVZJUUUXSMVNS-UHFFFAOYSA-N | [4] |

| CAS Number | Not explicitly assigned; similar isomers exist. | - |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Significance |

| LogP | ~2.1 | Indicates moderate lipophilicity, suggesting potential for good oral absorption and blood-brain barrier penetration. |

| pKa (amine) | ~10.5 | The basicity of the primary amine is crucial for salt formation (improving solubility and stability) and for interactions with biological targets. |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to interactions in aqueous and biological environments. |

Section 2: Synthesis and Purification

The synthesis of 3-(4-methoxyphenyl)butan-1-amine can be approached through several established organic chemistry pathways. A logical and efficient method involves the reductive amination of the corresponding ketone, 4-(4-methoxyphenyl)butan-2-one. This multi-step synthesis is chosen for its reliability and the commercial availability of starting materials.

Rationale for Synthetic Pathway

The chosen pathway begins with a Friedel-Crafts acylation to construct the carbon skeleton, followed by a standard reduction and subsequent conversion to the target amine. This approach provides excellent control over the regiochemistry of the final product.

Caption: Proposed multi-step synthesis pathway for 3-(4-Methoxyphenyl)butan-1-amine.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)butan-2-one

This protocol is adapted from established procedures for similar ketone syntheses.[5][6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of anisole (1.0 eq) and crotonyl chloride (1.1 eq) in dichloromethane to the stirred suspension over 30 minutes, maintaining the temperature below 5°C. The causality here is critical: slow addition prevents exothermic runaway and side reactions.

-

Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic phase.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enone.

-

Hydrogenation: Dissolve the crude (E)-1-(4-methoxyphenyl)but-2-en-1-one in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) while stirring vigorously for 12-16 hours. The Pd/C catalyst is essential for the selective reduction of the carbon-carbon double bond without affecting the ketone or the aromatic ring.

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired ketone, 4-(4-methoxyphenyl)butan-2-one, which can be purified further by vacuum distillation or column chromatography.

The subsequent reductive amination to yield the final amine product would involve reacting this ketone with a source of ammonia and a reducing agent like sodium cyanoborohydride.[7]

Section 3: Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. A multi-technique analytical approach ensures that the synthesized molecule is indeed 3-(4-methoxyphenyl)butan-1-amine and that its purity is acceptable for further use.

Caption: Standard analytical workflow for the characterization of a synthesized organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. Below are the predicted chemical shifts (δ) for the target compound in CDCl₃.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | d, J=8.5 Hz | 2H | Ar-H (ortho to OMe) | Aromatic protons adjacent to the electron-donating methoxy group are shielded. |

| ~6.85 | d, J=8.5 Hz | 2H | Ar-H (meta to OMe) | Aromatic protons deshielded by the ring current. |

| ~3.80 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group.[8] |

| ~2.90 | m | 1H | -CH(Ar)- | Benzylic proton, split by adjacent CH₃ and CH₂ groups. |

| ~2.75 | t, J=7.0 Hz | 2H | -CH₂-NH₂ | Protons adjacent to the electron-withdrawing amine group are deshielded. |

| ~1.70 | m | 2H | -CH₂-CH₂NH₂ | Aliphatic protons, complex splitting pattern due to coupling with two adjacent groups. |

| ~1.25 | d, J=7.0 Hz | 3H | -CH(Ar)CH₃ | Doublet from coupling with the single benzylic proton. |

| ~1.40 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet and may exchange with D₂O. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (para, attached to OMe) |

| ~138.0 | Ar-C (ipso, attached to butyl chain) |

| ~129.5 | Ar-CH (ortho to OMe) |

| ~114.0 | Ar-CH (meta to OMe) |

| ~55.2 | -OCH₃ |

| ~42.0 | -CH₂-NH₂ |

| ~40.0 | -CH(Ar)- |

| ~38.0 | -CH₂-CH₂NH₂ |

| ~21.0 | -CH(Ar)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3400-3250 | N-H stretch | Two distinct bands are expected for a primary amine (R-NH₂), confirming its presence.[9] |

| 3050-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |

| 2960-2850 | Aliphatic C-H stretch | Confirms the presence of the saturated butyl chain. |

| 1610, 1510 | Aromatic C=C stretch | Characteristic absorptions for the benzene ring.[10] |

| 1650-1580 | N-H bend | A key bending vibration for primary amines.[9] |

| 1245 | Asymmetric C-O-C stretch | A strong, characteristic peak for the aryl-alkyl ether (methoxy group).[10] |

| 1035 | Symmetric C-O-C stretch | Complements the asymmetric stretch for the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 179, corresponding to the molecular formula C₁₁H₁₇NO.

-

Key Fragmentation Patterns:

-

Benzylic Cleavage: A prominent fragment would be expected at m/z = 135, resulting from the cleavage of the bond between C2 and C3 of the butyl chain, yielding a stable benzylic carbocation [CH₃-CH-Ar]⁺.

-

Loss of Aminomethyl Group: Cleavage alpha to the nitrogen atom could result in a fragment at m/z = 149 [M - CH₂NH₂]⁺.

-

Base Peak: The most abundant ion is often the benzylic fragment at m/z = 121, corresponding to [H₂C=C(H)-Ar]⁺ after rearrangement, or the tropylium-like ion from the methoxybenzyl moiety.

-

Section 4: Potential Applications in Drug Development

The 3-(4-methoxyphenyl)butan-1-amine structure contains key pharmacophores that suggest potential therapeutic applications, particularly within the CNS. The presence of a substituted amine is a well-established motif in drugs designed to treat depression and other neurological disorders.[1]

-

Monoamine Reuptake Inhibition: The overall structure resembles known selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The phenyl-alkyl-amine core can interact with monoamine transporters, potentially inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine from the synaptic cleft. This mechanism is the basis for many first-line antidepressant medications.[1]

-

Receptor Modulation: This class of compounds can also act as agonists or antagonists at various G-protein coupled receptors (GPCRs), such as serotonergic (5-HT) or adrenergic receptors. The specific substitution pattern on the phenyl ring and the length of the alkyl chain are critical determinants of receptor affinity and selectivity.

-

Scaffold for Further Development: As a primary amine, the molecule serves as a versatile building block for creating more complex derivatives. The amine can be alkylated or acylated to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.[3]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar amines provides a reliable basis for safe handling protocols.[11][12]

-

Personal Protective Equipment (PPE): Handle with gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-(4-Methoxyphenyl)butan-1-amine is a compound of significant interest due to its inclusion of structural motifs prevalent in centrally acting pharmaceuticals. This guide has detailed a plausible and robust synthetic pathway, outlined a comprehensive analytical workflow for its structural verification, and discussed its potential applications in drug discovery based on established principles of medicinal chemistry. The provided safety information, synthesized from related compounds, ensures that research and development involving this molecule can be conducted with appropriate precautions. This document serves as a foundational reference for researchers and scientists engaged in the exploration of novel amine-based therapeutics.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Angene Chemical. (2025, January 23). Safety Data Sheet. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Supplementary Information for Imine Syntheses. (n.d.).

-

National Institute of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-substituted butan-1-amines. Retrieved from [Link]

-

NIST. (n.d.). 3-Buten-2-one, 4-(4-methoxyphenyl)-. Retrieved from [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186. Retrieved from [Link]

-

Jawaid, M., et al. (2025). The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Retrieved from [Link]

-

Cardiff University. (2023, October 23). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. ScienceDaily. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

ResearchGate. (2018, October 4). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Retrieved from [Link]

Sources

- 1. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. 3-(4-methoxyphenyl)butan-2-amine | 21894-69-9 [sigmaaldrich.com]

- 5. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors -ORCA [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)butan-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Phenylalkylamines

The phenylalkylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds. Subtle modifications to this core structure can profoundly influence pharmacological activity, offering a rich playground for drug discovery. This technical guide focuses on a specific, yet underexplored, derivative: 3-(4-Methoxyphenyl)butan-2-amine. Due to the limited availability of public data on the initially requested 3-(4-Methoxyphenyl)butylamine, this guide will instead provide a comprehensive overview of its close structural isomer, 3-(4-Methoxyphenyl)butan-2-amine, a compound with a more established, albeit still niche, presence in chemical literature and databases.

This guide is structured to provide not just a recitation of facts, but a deeper understanding of the causality behind experimental choices, the logic of analytical interpretation, and the potential of this molecule in the broader context of drug development.

Core Molecular Attributes of 3-(4-Methoxyphenyl)butan-2-amine

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. Here, we delineate the key identifiers and physicochemical properties of 3-(4-methoxyphenyl)butan-2-amine.

| Property | Value | Source |

| Chemical Name | 3-(4-methoxyphenyl)butan-2-amine | |

| Synonym | 3-(4-methoxyphenyl)-2-butanamine | [1] |

| CAS Number | 21894-69-9 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Physical Form | Liquid | [1] |

Molecular Structure:

Caption: 2D structure of 3-(4-Methoxyphenyl)butan-2-amine.

Synthesis and Purification: A Mechanistic Approach

The synthesis of 3-(4-methoxyphenyl)butan-2-amine can be efficiently achieved through the reductive amination of its corresponding ketone precursor, 4-(4-methoxyphenyl)-2-butanone. This method is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and generally high yields.[2][3]

The Logic of Reductive Amination

Reductive amination is a two-step, one-pot reaction that combines a carbonyl compound (an aldehyde or ketone) with an amine or ammonia, followed by the reduction of the intermediate imine or enamine to the target amine. The choice of reducing agent is critical for the success of this reaction. Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because they are less likely to reduce the starting carbonyl compound before imine formation occurs.[2]

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)butan-2-amine

This protocol is a representative procedure based on established methods of reductive amination.

Materials:

-

4-(4-Methoxyphenyl)-2-butanone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(4-methoxyphenyl)-2-butanone (1 equivalent) in anhydrous methanol.

-

Amine Source Addition: Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol (7N, 5-10 equivalents). The large excess of the ammonia source drives the equilibrium towards imine formation.

-

pH Adjustment & Imine Formation: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5-2 equivalents) in a small amount of anhydrous methanol and add it dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add saturated sodium bicarbonate solution to basify the mixture to a pH of ~9.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural confirmation of a synthesized compound is paramount. Here, we predict and explain the expected spectroscopic data for 3-(4-methoxyphenyl)butan-2-amine based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OMe) | Aromatic protons ortho to the electron-donating methoxy group are shielded. |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OMe) | Aromatic protons meta to the methoxy group are less shielded than the ortho protons. |

| ~3.80 | s | 3H | -OCH ₃ | Characteristic singlet for a methoxy group. |

| ~3.0-3.2 | m | 1H | CH -NH₂ | The proton attached to the carbon bearing the amine group. |

| ~2.6-2.8 | m | 1H | CH -Ar | The benzylic proton. |

| ~1.5 (variable) | br s | 2H | -NH ₂ | The amine protons often appear as a broad singlet and can exchange with D₂O. |

| ~1.20 | d, J ≈ 6.5 Hz | 3H | CH ₃-CH(NH₂) | The methyl group adjacent to the amine-bearing carbon. |

| ~1.15 | d, J ≈ 7.0 Hz | 3H | CH ₃-CH(Ar) | The methyl group on the benzylic carbon. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C -OMe | Aromatic carbon attached to the oxygen of the methoxy group. |

| ~135.0 | Ar-C (quaternary) | The aromatic carbon attached to the butyl chain. |

| ~129.5 | Ar-C H (ortho to OMe) | Aromatic carbons ortho to the methoxy group. |

| ~113.8 | Ar-C H (meta to OMe) | Aromatic carbons meta to the methoxy group. |

| ~55.2 | -OC H₃ | Carbon of the methoxy group. |

| ~50.0 | C H-NH₂ | Carbon bearing the amine group. |

| ~45.0 | C H-Ar | Benzylic carbon. |

| ~22.0 | C H₃-CH(NH₂) | Methyl carbon adjacent to the amine-bearing carbon. |

| ~20.0 | C H₃-CH(Ar) | Methyl carbon on the benzylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, two bands | N-H stretch (primary amine) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |

| 1580-1650 | Medium | N-H bend (primary amine) |

| 1245 | Strong | C-O stretch (aryl ether, asymmetric) |

| 1035 | Strong | C-O stretch (aryl ether, symmetric) |

| 1020-1250 | Medium-Weak | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): m/z = 179

-

Base Peak: m/z = 44 (from cleavage of the C-C bond adjacent to the amine, forming [CH₃-CH=NH₂]⁺)

-

Other Key Fragments:

-

m/z = 135 (loss of the butan-2-amine side chain, leaving the methoxybenzyl cation)

-

m/z = 121 (benzylic cleavage, forming the methoxybenzyl cation)

-

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 3-(4-methoxyphenyl)butan-2-amine are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence binding to target proteins, improve physicochemical properties, and favorably alter metabolic pathways.[4]

The 4-methoxyphenyl group is a well-known bioisostere for other aromatic systems and can be involved in various non-covalent interactions with biological targets. The secondary amine functionality provides a site for hydrogen bonding and can be a key pharmacophoric element.

Derivatives of similar phenylalkylamines have been investigated for a range of pharmacological activities, including:

-

Central Nervous System (CNS) Activity: The phenethylamine backbone is a classic template for compounds targeting neurotransmitter systems.

-

Anticancer Properties: Certain methoxylated aromatic compounds have shown promise as anticancer agents.

-

Anti-inflammatory Effects: The methoxyphenyl moiety is found in some anti-inflammatory compounds.

The value of 3-(4-methoxyphenyl)butan-2-amine in drug discovery lies in its potential as a building block for the synthesis of more complex molecules with tailored pharmacological profiles.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-(4-methoxyphenyl)butan-2-amine.

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion and Future Perspectives

3-(4-Methoxyphenyl)butan-2-amine represents a valuable, yet relatively unexplored, scaffold for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The predictable spectroscopic signature of this compound allows for its unambiguous characterization. While direct pharmacological data is scarce, the structural components of this molecule suggest a high potential for the development of novel therapeutic agents targeting a range of biological systems. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this promising chemical entity.

References

-

PubChem. (n.d.). 3-(4-methoxyphenyl)-N-methylbutan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.).

- AK Scientific, Inc. (n.d.).

- CymitQuimica. (2024, December 19).

- TCI Chemicals. (n.d.).

- (n.d.).

-

ResearchGate. (n.d.). Synthesis of the targeted 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine. Retrieved from [Link]

-

NIST. (n.d.). 3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Chemical Synthesis Database. (2025, May 20). 2-butyl-3-(4-methoxyphenyl)aniline.

- (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl).

- U.S. Environmental Protection Agency. (n.d.). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, April 8). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-N-methyl-2-butanamine - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]

-

MDPI. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

- PubChemLite. (n.d.). 4-(3,4,5-trimethoxyphenyl)butan-2-amine hydrochloride.

- Benchchem. (n.d.).

-

PubMed. (2015, October 1). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram.

- NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook.

- PubChemLite. (n.d.). 3-(3-methoxyphenyl)butan-2-amine.

Sources

- 1. 3-(4-methoxyphenyl)butan-2-amine | 21894-69-9 [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis Protocols for 3-(4-Methoxyphenyl)butan-1-amine

Abstract: This document provides detailed synthesis protocols for 3-(4-Methoxyphenyl)butan-1-amine, a key intermediate in pharmaceutical and chemical research. Two primary, industrially relevant methods are presented, starting from the common precursor 4-(4-methoxyphenyl)butan-2-one. The protocols detailed herein are Reductive Amination via in-situ imine formation and the classical Leuckart-Wallach reaction. This guide offers an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis to assist researchers in selecting the optimal synthetic route for their specific application.

Introduction and Synthetic Overview

3-(4-Methoxyphenyl)butan-1-amine is a primary amine of significant interest as a structural motif and building block in the development of novel chemical entities. Its synthesis is primarily achieved through the amination of the corresponding ketone, 4-(4-methoxyphenyl)butan-2-one. This ketone precursor is commercially available and can be identified by CAS Number 104-20-1.[1] For laboratories requiring to synthesize it, methods such as a three-step flow synthesis from 4-methoxybenzyl alcohol have been reported, demonstrating a viable route from simpler starting materials.[2][3]

This application note will focus on two robust methods for the conversion of 4-(4-methoxyphenyl)butan-2-one to the target amine:

-

Catalytic Reductive Amination: A versatile and widely used method that involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in the same pot to the desired amine.[4][5]

-

The Leuckart-Wallach Reaction: A classical one-pot reductive amination method that uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[6][7][8] This reaction is particularly noted for its simplicity and effectiveness in producing primary amines from ketones.[6][9]

The choice between these methods depends on factors such as available equipment, desired scale, and tolerance for specific reaction conditions, particularly the high temperatures required for the Leuckart reaction.

Synthetic Protocols

Protocol 1: Catalytic Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[4][5] The process involves two key stages that occur sequentially in a single reaction vessel: the formation of an imine or iminium ion, followed by its immediate reduction.[4] Using a reducing agent that is more reactive towards the iminium ion than the starting ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), prevents the undesired formation of the corresponding alcohol.[4]

Workflow: Catalytic Reductive Amination

Caption: Workflow for Catalytic Reductive Amination.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(4-methoxyphenyl)butan-2-one (1 equiv.) in anhydrous methanol, add ammonium acetate (10-20 equiv.). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Rationale: Methanol is a common solvent for reductive aminations. Ammonium acetate serves as a readily available source of ammonia and helps to catalyze imine formation by maintaining a suitable pH. A large excess of the ammonia source drives the equilibrium towards imine formation.

-

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or GC-MS if desired.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.) portion-wise, ensuring the internal temperature remains below 20 °C.

-

Rationale: NaBH₃CN is a selective reducing agent that efficiently reduces the C=N bond of the imine in the presence of the C=O bond of the ketone.[4] Portion-wise addition helps control any exotherm and potential hydrogen gas evolution.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Work-up: a. Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Basify the aqueous residue with a concentrated NaOH solution to pH >12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Protocol 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for converting ketones into amines using formic acid derivatives.[6][7] When ammonium formate is used, it thermally decomposes to provide ammonia for imine formation and formic acid, which acts as the reducing agent.[6][7] The reaction proceeds through an N-formyl amide intermediate, which must be hydrolyzed in a separate step to yield the final primary amine.[6][8] This method is advantageous due to its one-pot nature and the use of inexpensive reagents, though it typically requires high temperatures (120-200 °C).[6][7]

Workflow: The Leuckart-Wallach Reaction

Caption: Workflow for the Leuckart-Wallach Reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-(4-methoxyphenyl)butan-2-one (1 equiv.) and ammonium formate (3-5 equiv.).

-

Thermal Reaction: Heat the mixture to 160-180 °C and maintain it at this temperature for 6-12 hours. The reaction is typically run neat (without a solvent).

-

Hydrolysis: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (e.g., 37% HCl) and heat the mixture to reflux for 4-8 hours.

-

Work-up: a. After cooling, carefully make the solution strongly alkaline (pH >12) by adding a concentrated NaOH or KOH solution. Perform this step in an ice bath as the neutralization is highly exothermic. b. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or toluene) (3x). c. Combine the organic extracts, wash with water and then brine, and dry over anhydrous potassium carbonate (K₂CO₃) or another suitable drying agent. d. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain 3-(4-methoxyphenyl)butan-1-amine.

Data Summary and Method Comparison

The selection of a synthetic protocol is guided by the specific requirements of the laboratory and the desired outcome. The following table provides a comparative summary of the two detailed methods.

| Parameter | Protocol 1: Catalytic Reductive Amination | Protocol 2: Leuckart-Wallach Reaction |

| Precursor | 4-(4-Methoxyphenyl)butan-2-one | 4-(4-Methoxyphenyl)butan-2-one |

| Key Reagents | Ammonia source (e.g., NH₄OAc), Selective reducing agent (e.g., NaBH₃CN) | Ammonium formate or Formamide/Formic Acid, Strong Acid (HCl) for hydrolysis |

| Temperature | 0 °C to Room Temperature | High Temperature (160-180 °C) |

| Pressure | Atmospheric | Atmospheric |

| Key Intermediate | Imine (in-situ) | N-formyl amide (isolated or hydrolyzed in-situ) |

| Advantages | - Milder reaction conditions- High selectivity, minimizing byproducts- Broad substrate scope | - Inexpensive, readily available reagents- Simple, one-pot procedure (for formylation)- No need for specialized metal catalysts or hydrides |

| Disadvantages | - More expensive and potentially toxic reagents (e.g., cyanoborohydride)- Requires anhydrous conditions | - Requires very high temperatures- A separate, often lengthy, hydrolysis step is needed- Can generate byproducts at high temperatures[10] |

Conclusion

Both catalytic reductive amination and the Leuckart-Wallach reaction represent effective and reliable pathways for the synthesis of 3-(4-methoxyphenyl)butan-1-amine from its ketone precursor. Catalytic reductive amination offers a modern, milder alternative with high selectivity, making it ideal for sensitive substrates or when byproduct formation is a major concern. Conversely, the Leuckart-Wallach reaction provides a robust, cost-effective, and scalable method that leverages simple reagents, making it a valuable tool in process chemistry, despite its requirement for high thermal energy input. The choice of protocol should be made after careful consideration of the factors outlined in this guide.

References

- Leuckart reaction - Grokipedia. (n.d.).

- Leuckart reaction - Wikipedia. (n.d.).

- Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.

- Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. (2023, October 23). Cardiff University.

- Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. (2018, October 4). ResearchGate.

- 4-(4-Methoxyphenyl)-2-butanone 98 104-20-1. (n.d.). Sigma-Aldrich.

- 4-(4-Methoxyphenyl)-2-butanone | 104-20-1. (n.d.). ChemicalBook.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

Sources

- 1. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]

- 2. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors -ORCA [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Selectivity Catalytic Hydrogenation of 3-(4-Methoxyphenyl)butanenitrile to 3-(4-Methoxyphenyl)butan-1-amine

Executive Summary

This application note details the process engineering and laboratory protocols for the reduction of 3-(4-methoxyphenyl)butanenitrile to 3-(4-methoxyphenyl)butan-1-amine . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including analogs of serotonin-norepinephrine reuptake inhibitors (SNRIs).

The primary challenge in nitrile hydrogenation is the suppression of secondary and tertiary amine formation (dimerization/oligomerization). This guide provides two validated protocols—Raney Nickel/Ammonia (Method A) and Pd/C Acidic Hydrogenation (Method B)—designed to maximize primary amine selectivity (>95%) while preserving the aromatic methoxy substitution.

Chemical Mechanism & Reaction Engineering[1]

The Selectivity Challenge

The reduction of a nitrile (

Key Mechanistic Pathways:

-

Primary Pathway: Nitrile

Imine -

Secondary Pathway (Parasitic): Primary Amine + Imine

Aminal

To prevent the secondary pathway, the reaction equilibrium must be shifted. This is achieved by:

-

Ammonia Saturation: High concentrations of

compete with the primary amine for the imine, suppressing dimerization. -

Acidic Trapping: Protonating the primary amine immediately upon formation (

) renders it non-nucleophilic, preventing attack on the imine.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the intervention points for the protocols described below.

Figure 1: Reaction network showing the critical imine intermediate. Excess Ammonia prevents the Primary Amine from attacking the Imine, preserving high selectivity.

Critical Process Parameters (CPP)

| Parameter | Method A: Raney Nickel | Method B: Pd/C + Acid | Impact on Quality |

| Catalyst | Raney Nickel (Active) | 10% Pd/C (50% wet) | RaNi is cheaper but pyrophoric; Pd/C is safer but requires acid. |

| Solvent | Methanol (7N | Methanol or Ethanol | Methanol provides optimal solubility for this substrate. |

| Additive | Essential to stop dimerization. | ||

| Pressure | 50–500 psi (3.5–35 bar) | 30–60 psi (2–4 bar) | Higher pressure favors primary pathway (kinetics). |

| Temp | 50–60 °C | 25–40 °C | High temp increases rate but risks aromatic ring reduction (rare with OMe). |

Experimental Protocols

Method A: Raney Nickel Catalysis (High Throughput/Scale-Up)

Recommended for gram-to-kilogram scale synthesis due to cost-efficiency and superior selectivity.

Safety Warning: Raney Nickel is pyrophoric when dry. Never expose the catalyst to air. Keep it under water or solvent at all times.

Materials:

-

Substrate: 3-(4-methoxyphenyl)butanenitrile

-

Catalyst: Raney Nickel (W2 or commercial grade), 20 wt% loading relative to substrate.

-

Solvent: 7N Ammonia in Methanol.

-

Hydrogen source (Parr shaker or Autoclave).[1]

Protocol Steps:

-

Catalyst Preparation:

-

Weigh the Raney Nickel slurry (in water) into a tared beaker.

-

Decant the water carefully using a magnet to retain the catalyst.

-

Wash the catalyst 3x with absolute methanol to remove water. Do not let the catalyst dry.

-

-

Loading:

-

Transfer the washed Raney Nickel into the hydrogenation vessel using a small amount of methanol.

-

Add the nitrile substrate (dissolved in minimal methanol).

-

Add 7N Ammonia in Methanol (Concentration: 0.1 M substrate final conc).

-

-

Reaction:

-

Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 60 psi (4 bar) . Note: Higher pressures (up to 500 psi) increase reaction rate but 60 psi is sufficient for this substrate.

-

Heat to 50°C with vigorous stirring (>1000 rpm).

-

Monitor H2 uptake. Reaction is typically complete in 4–8 hours.

-

-

Workup:

-

Cool to room temperature and vent H2.

-

Filter the mixture through a Celite pad under an inert blanket (Argon/Nitrogen) to remove the catalyst. Keep the filter cake wet and dispose of immediately in a waste container with water/acid.

-

Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

-

Result: Crude free base amine (usually >95% purity).

-

Method B: Pd/C Acidic Hydrogenation (Bench Scale)

Recommended for small-scale exploratory work where high-pressure equipment or ammonia handling is difficult.

Materials:

-

Substrate: 3-(4-methoxyphenyl)butanenitrile

-

Catalyst: 10% Pd/C (50% water wet), 10 wt% loading.

-

Additive: Concentrated Sulfuric Acid (

), 1.1 equivalents.

Protocol Steps:

-

Solution Prep:

-

Dissolve the nitrile in Methanol (0.1 M concentration).

-

Slowly add 1.1 equivalents of Conc.

. Exotherm expected.

-

-

Loading:

-

Add the Pd/C catalyst to the hydrogenation flask (e.g., Parr bottle).

-

Carefully pour the acidic nitrile solution over the catalyst.

-

-

Reaction:

-

Purge with Nitrogen/Hydrogen cycles.[1]

-

Pressurize to 40–50 psi .

-

Agitate at Room Temperature (25°C) .

-

Note: Acidic conditions accelerate the reduction; heating is usually unnecessary and may cause ether cleavage.

-

-

Workup:

-

Filter through Celite to remove Pd/C.

-

Concentrate the filtrate to obtain the amine-sulfate salt.

-

Free Basing: Dissolve the salt in water, basify with 2N NaOH to pH > 12, and extract with Dichloromethane (DCM).

-

Dry organic layer (

) and concentrate.

-

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the hydrogenation protocol.

Analytical Characterization & Troubleshooting

Quality Control (HPLC/GC)

-

Primary Amine (Target): Elutes first (polar).

-

Secondary Amine (Impurity): Elutes later (more lipophilic, higher MW).

-

Nitrile (Starting Material): Distinct UV absorption, usually less polar than the amine.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or insufficient H2 pressure. | Increase pressure to 100 psi; Ensure catalyst is fresh and washed of storage water. |

| High Secondary Amine | Insufficient Ammonia (Method A) or Acid (Method B). | Method A: Increase |

| Green/Blue Product | Nickel leaching (Method A). | Chelating wash required. Wash organic phase with dilute EDTA or ammonia water. |

| Unknown Impurity | Ether cleavage (Demethylation). | Reaction temperature too high (>70°C) or acid too strong. Lower temp. |

References

-

Nitrile Reduction Overview: "Catalytic hydrogenation of nitriles to primary amines."[5] Common Organic Chemistry. Link

-

Raney Nickel Selectivity: Wu, B., et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." Tetrahedron Letters / University of Michigan. Link

-

Prevention of Secondary Amines: "Hydrogenation of nitriles to produce amines."[6][7] US Patent 5869653A. Link

-

Aromatic Nitrile Hydrogenation: "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." ResearchGate. Link

-

Venlafaxine Intermediate Analog: "Nitrile reducing process to prepare amine (Venlafaxine intermediate)." CN Patent 1810766A. Link

Sources

Application Note: Enantioselective Utilization of 3-(4-Methoxyphenyl)butan-1-amine

[1]

Introduction: The Remote Chirality Challenge

In medicinal chemistry, the 3-arylpropylamine motif is a "privileged structure" found in numerous CNS-active agents. The addition of a methyl group at the C3 position creates 3-(4-Methoxyphenyl)butan-1-amine , introducing a stereocenter that controls the spatial orientation of the aromatic ring relative to the nitrogen pharmacophore.[1]

Structural Significance[1]

-

Metabolic Blocking: The C3-methyl group sterically hinders oxidative deamination at the benzylic position.[1]

-

Conformational Lock: It restricts the rotation of the ethylamine side chain, often locking the molecule into a bioactive conformation for GPCR binding.

-

Synthetic Difficulty: Traditional kinetic resolution (e.g., using lipases on the amine) is inefficient because the chiral center is

-positioned (three bonds away) from the reacting nitrogen.[1] Lipases typically require the stereocenter to be

Strategic Solution: This protocol utilizes an upstream resolution strategy , establishing chirality at the carboxylic acid precursor stage where enzymatic recognition is superior, followed by chemoselective reduction to the amine.

Protocol A: Chemoenzymatic Synthesis via Precursor Resolution

This protocol yields (S)-3-(4-Methoxyphenyl)butan-1-amine with >98% ee.[1] It relies on the kinetic resolution of the corresponding ester using Candida antarctica Lipase B (CAL-B), which exhibits high enantioselectivity for

Materials

-

Substrate: Ethyl 3-(4-methoxyphenyl)butanoate (Racemic).[1]

-

Enzyme: CAL-B immobilized on acrylic resin (e.g., Novozym 435).[1]

-

Solvent: Phosphate Buffer (0.1 M, pH 7.5) / MTBE biphasic system.

-

Reagents: Thionyl chloride (

), Ammonium hydroxide (

Step-by-Step Methodology

Phase 1: Enzymatic Hydrolysis (Kinetic Resolution)[1][2]

-

Preparation: Suspend racemic ethyl 3-(4-methoxyphenyl)butanoate (10.0 g, 45 mmol) in MTBE (50 mL). Add 50 mL of Phosphate Buffer (pH 7.5).[1]

-

Initiation: Add CAL-B (1.0 g, 10% w/w relative to substrate).[1]

-

Incubation: Stir vigorously at 30°C. Monitor hydrolysis via HPLC or GC.

-

Termination: Stop reaction at 50% conversion (approx. 24-48 hours). Filter off the enzyme beads.

-

Separation:

-

Adjust aqueous phase to pH 8.5 with

.[1] Extract the unreacted (R)-ester with MTBE (Organic Layer 1).[1] -

Acidify the aqueous phase to pH 2.0 with HCl. Extract the (S)-acid (3-(4-methoxyphenyl)butanoic acid) with Ethyl Acetate (Organic Layer 2).[1]

-

Yield: ~45% theoretical yield of (S)-acid; >97% ee.[1]

-

Phase 2: Chemoselective Conversion to Amine[1]

-

Activation: Dissolve (S)-acid (4.0 g) in dry DCM. Add

(1.2 eq) and catalytic DMF.[1] Reflux for 2 hours to form the acyl chloride. Evaporate volatiles.[1] -

Amidation: Redissolve residue in DCM. Add dropwise to a cold (0°C) stirred solution of aqueous

(28%). Stir for 1 hour. Isolate (S)-amide via filtration or extraction.[1] -

Reduction:

-

Suspend

(3.0 eq) in dry THF under Argon. -

Add (S)-amide solution dropwise at 0°C.[1]

-

Heat to reflux for 6 hours.

-

Quench: Fieser workup (

mL

-

-

Purification: Filter salts. Dry filtrate over

.[1][4] Remove solvent.[1] Distill (Kugelrohr) or convert to HCl salt for crystallization.[1]

Data Summary: Process Efficiency

| Step | Product | Typical Yield | ee% | Note |

| 1 | (S)-Acid | 43-46% | >97% | From racemic ester |

| 2 | (S)-Amide | 92% | >97% | No racemization observed |

| 3 | (S)-Amine | 88% | >97% | Final Building Block |

Visualization: Chemoenzymatic Workflow

Figure 1: Chemoenzymatic route leveraging upstream resolution to bypass remote-center limitations.[1]

Protocol B: Application - Synthesis of Chiral Benzazepines

The primary pharmaceutical application of 3-(4-methoxyphenyl)butan-1-amine is in the synthesis of 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines .[1] These structures are homologs of the D1-agonist pharmacophore.[1]

Reaction Type: Intramolecular Bischler-Napieralski Cyclization.[1]

Mechanism & Rationale

Standard Pictet-Spengler reactions often fail for 7-membered rings due to entropy (unfavorable ring closure).[1] The Bischler-Napieralski variation, using a pre-formed amide and aggressive dehydration (

Step-by-Step Methodology

-

Formylation:

-

Cyclization (Bischler-Napieralski):

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add

(excess) in methanol slowly (Warning: Exothermic).[1] -

Stir for 2 hours to reduce the imine to the secondary amine.

-

-

Isolation:

Visualization: Benzazepine Cyclization Pathway[1]

Figure 2: Construction of the 7-membered benzazepine ring via Bischler-Napieralski cyclization.[1]

Quality Control & Analytics

To ensure the integrity of the chiral building block, the following analytical parameters must be verified.

Chiral HPLC Method[1][7]

-

Column: Chiralcel OD-H or AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 280 nm (targeting the methoxy-benzene chromophore).[1]

-

Expectation: The (S)-amine typically elutes later than the (R)-amine on OD-H columns (verify with racemic standard).[1]

NMR Characterization (400 MHz, CDCl3)

-

Diagnostic Peak: The C3-Methyl group appears as a doublet at

ppm ( -

Purity Check: Ensure no aldehyde protons (

9-10 ppm) from incomplete reduction or oxidation are present.

References

-

Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from (Verified via Search Result 1.1).[1]

-

Paetzold, J., & Bäckvall, J. E. (2005).[5] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[5] Retrieved from .[1]

-

Mazzocchi, P. H., & Stahly, B. C. (1979).[6] Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry. Retrieved from .[1]

-

PubChem. (2025). Compound Summary: 4-(3-methoxyphenyl)butan-1-amine.[1][7] Retrieved from .[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 3-(4-methoxyphenyl)butan-2-amine. Retrieved from .[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 6. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-(3-methoxyphenyl)butan-1-amine hydrochloride (C11H17NO) [pubchemlite.lcsb.uni.lu]

Reagents for coupling 3-(4-Methoxyphenyl)butan-1-amine in peptide synthesis

Application Note: Optimized Coupling Strategies for 3-(4-Methoxyphenyl)butan-1-amine in Peptide Synthesis

Executive Summary & Chemical Profile

3-(4-Methoxyphenyl)butan-1-amine represents a class of primary alkyl amines frequently used as C-terminal capping agents or side-chain modifiers in peptidomimetic drug discovery. While the primary amine functionality (

-

Hydrophobicity: The methoxyphenyl group and butane chain require solvent systems that balance the solubility of the hydrophobic amine with the polar protected amino acid.

-

Chirality & Sterics: The chiral center at the C3 position (gamma to the amine) introduces mild steric bulk. More critically, if the amine is racemic, coupling to a chiral amino acid will yield diastereomers, necessitating high-resolution separation.

This guide provides evidence-based protocols for coupling this amine using T3P® (Propylphosphonic anhydride) for scalable solution-phase synthesis and HATU/COMU for high-throughput discovery, ensuring high yields and minimal racemization of the amino acid partner.

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the scale of synthesis, the solubility of the peptide fragment, and the tolerance for by-products.

| Feature | T3P (Propylphosphonic anhydride) | HATU / COMU | DIC / Oxyma Pure |

| Primary Application | Solution Phase (Scale-up >1g) | Solution Phase (Discovery <100mg) | Solid Phase (SPPS) |

| Coupling Efficiency | High (slower kinetics than HATU) | Very High (Fast kinetics) | Moderate to High |

| Racemization Risk | Lowest (Ideal for chiral preservation) | Low (if base is controlled) | Low (Safer than HOBt) |

| By-product Removal | Excellent (Water-soluble) | Difficult (Requires chromatography) | Moderate (Soluble urea) |

| Cost Efficiency | High | Low (Expensive reagents) | High |

| Atom Economy | Good | Poor (High MW by-products) | Moderate |

Decision Logic for Reagent Selection

The following decision tree illustrates the logical flow for selecting the optimal coupling strategy based on experimental constraints.

Figure 1: Decision tree for selecting coupling reagents based on synthesis phase and scale.

Detailed Protocols

Protocol A: Solution Phase Coupling using T3P (Scalable/Green)

Recommended for: Gram-scale synthesis, avoiding column chromatography, and preserving chirality.

Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid to form a mixed anhydride. The by-products are water-soluble phosphonic acid derivatives, allowing product isolation via simple liquid-liquid extraction.

Materials:

-

Carboxylic Acid (Protected Amino Acid): 1.0 equiv

-

3-(4-Methoxyphenyl)butan-1-amine: 1.1 equiv

-

T3P (50% w/w solution in EtOAc or DMF): 1.5 – 2.0 equiv

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine): 3.0 – 4.0 equiv

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

-

Note: If the amine is supplied as a hydrochloride salt, ensure the base equivalents are increased by 1.0 to neutralize the salt.[1]

-

-

Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

-

Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

-

Tip: T3P is viscous; weigh it rather than pipetting for accuracy.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. T3P kinetics are generally slower than HATU but cleaner.

-

-

Workup (The "T3P Advantage"):

-

Dilute the reaction mixture with additional EtOAc.

-

Wash 1: Water (removes bulk T3P by-products).[2]

-

Wash 2: 0.5 M HCl or 5% Citric Acid (removes unreacted amine and DIPEA).

-

Wash 3: Saturated NaHCO₃ (removes unreacted carboxylic acid).

-

Wash 4: Brine.

-

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The product is often pure enough for the next step without chromatography.

Protocol B: High-Throughput Coupling using HATU

Recommended for: Small-scale discovery, difficult sequences, or when T3P fails to drive conversion.

Materials:

-

Carboxylic Acid: 1.0 equiv

-

Amine: 1.0 – 1.2 equiv

-

HATU: 1.0 – 1.1 equiv

-

HOAt (Optional additive for extreme sterics): 1.0 equiv

-

Base: DIPEA: 2.0 – 3.0 equiv

-

Solvent: DMF or NMP (anhydrous).

Step-by-Step Procedure:

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (1.0 equiv) to the mixture. Stir for 1–2 minutes.

-

Caution: Do not pre-activate for >5 minutes as the active ester can racemize or form guanidinium by-products with the amine later.

-

-

Coupling: Add the 3-(4-Methoxyphenyl)butan-1-amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 5% LiCl (to remove DMF), followed by 5% Citric Acid, NaHCO₃, and Brine.

-

Note: HATU by-products (tetramethylurea derivatives) are water-soluble but less so than T3P residues. Column chromatography is usually required to remove traces of HOAt/HATU residues.

-

Mechanistic Insight & Visualization

Understanding the activation pathway helps in troubleshooting. The diagram below details the T3P activation cycle, highlighting why it minimizes racemization (cyclic transition state) compared to standard carbodiimides.

Figure 2: Activation and coupling mechanism of T3P, emphasizing the cyclic transition state.

Critical Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance or salt formation. | Switch to HATU (Protocol B) or increase temperature to 40°C (only with T3P). Ensure amine salt is fully neutralized. |